5-methyl-1H-indazol-6-amine

Description

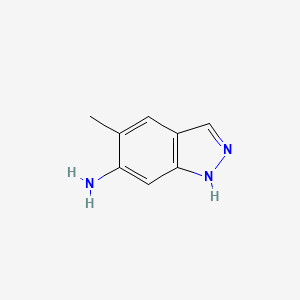

5-Methyl-1H-indazol-6-amine (CAS: 81115-45-9) is a heterocyclic aromatic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol . Structurally, it consists of an indazole core—a bicyclic system with a benzene fused to a pyrazole ring—substituted with a methyl group at position 5 and an amine group at position 6 (Figure 1). This compound is classified as a fine chemical and is widely utilized in pharmaceutical intermediates and research applications due to its versatile reactivity .

Properties

IUPAC Name |

5-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMLWPRGJHUSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using transition metal-catalyzed reactions. These methods are optimized for high yield and minimal byproduct formation. The use of catalysts such as Cu(OAc)2 and Ag, as well as solvent-free conditions, are common in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.

Reduction: Reductive amination can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: tert-butyl nitrite in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

5-methyl-1H-indazol-6-amine is utilized as a building block in the synthesis of various heterocyclic compounds. Its structural properties allow chemists to create derivatives that can exhibit enhanced biological activities.

Biology

Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation. Inhibiting IDO1 can enhance anti-tumor immunity, making this compound a candidate for further investigation in immunotherapy.

Medicine

The anticancer potential of this compound has been explored through various studies:

- Antitumor Activity : A study evaluated indazole derivatives against human cancer cell lines, revealing that certain derivatives exhibited significant inhibitory effects on cell proliferation. For instance, one derivative showed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating promising anticancer properties .

Industry

In addition to its applications in research, this compound is also employed in the development of agrochemicals and other industrial chemicals due to its versatile chemical properties.

Case Study 1: Anticancer Activity Evaluation

A series of studies focused on the synthesis and evaluation of indazole derivatives demonstrated their potential as anticancer agents. The derivatives were tested against various cancer cell lines using the MTT assay to determine their cytotoxicity and selectivity towards normal cells . The results indicated that some derivatives not only inhibited cancer cell growth effectively but also exhibited lower toxicity towards normal cells, highlighting their therapeutic potential.

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that certain indazole derivatives could affect apoptosis pathways by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. This suggests that these compounds may induce programmed cell death in cancer cells while sparing healthy cells .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| Compound 6o | K562 (CML) | 5.15 | HEK-293 (33.2) |

| Compound X | A549 (Lung) | TBD | TBD |

| Compound Y | PC-3 (Prostate) | TBD | TBD |

| Compound Z | Hep-G2 (Liver) | TBD | TBD |

Note: TBD = To Be Determined

Mechanism of Action

The mechanism of action of 5-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, as an IDO1 inhibitor, it suppresses the enzyme’s activity, leading to reduced tryptophan catabolism and modulation of the immune response . This mechanism is particularly relevant in cancer therapy, where the compound can enhance the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-methyl-1H-indazol-6-amine with key analogs:

Key Observations :

- The trifluoromethyl (-CF₃) group in 6-(trifluoromethyl)-1H-indazol-5-amine introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation and modulate binding affinity in medicinal chemistry applications . The iodo substituent in 3-iodo-6-methyl-2H-indazol-5-amine provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

- Positional Isomerism :

- 1H-Indazol-5-amine (CAS: 19335-11-6) is a positional isomer of this compound, differing in the location of the amine group. This small structural variation can significantly alter biological activity and solubility .

Biological Activity

5-Methyl-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a fused pyrazole and benzene ring structure. Its molecular formula is with a molecular weight of 161.18 g/mol. The methyl group at the 5-position contributes to its unique chemical behavior and biological activity.

Target Interactions

Indazole derivatives, including this compound, exhibit a range of biological activities through their interactions with various molecular targets. Key mechanisms include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Indazole derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.

- Modulation of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Biochemical Pathways

The compound is believed to interact with multiple biochemical pathways, influencing cellular processes such as:

- Cell Cycle Regulation : By modulating the G0/G1 phase of the cell cycle, it can decrease the proportion of cells in the S phase, thereby inhibiting cancer cell growth .

- Immune Response Modulation : It has been studied for its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation.

Biological Activities

This compound has demonstrated a variety of biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various human cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293: 33.2 |

| A549 (Lung Cancer) | Not specified | - |

| PC-3 (Prostate Cancer) | Not specified | - |

| Hep-G2 (Hepatoma) | Not specified | - |

These results suggest that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

Other Biological Activities

In addition to its anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory : Indazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial : Some studies suggest that indazole compounds have antimicrobial activity against various bacterial strains.

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various indazole derivatives against K562 cells using the MTT assay. The results indicated that compound 6o , structurally similar to this compound, significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications at the 5-position significantly influenced the anticancer activity of indazole derivatives. For instance, substituents like fluorine or methoxy groups at specific positions were found to enhance inhibitory effects against cancer cell lines .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

Structural confirmation requires a combination of:

- X-ray crystallography for unambiguous assignment of regiochemistry (e.g., distinguishing 1H- vs. 2H-indazole isomers) .

- NMR spectroscopy : ¹H and ¹³C NMR to identify methyl and amine groups; NOESY for spatial proximity analysis .

- Mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

Q. Key Spectral Benchmarks :

- ¹H NMR (DMSO-d₆) : δ 2.4 ppm (s, 3H, CH₃), δ 5.1 ppm (s, 2H, NH₂) .

- IR : N-H stretching at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer :

Contradictions in biological data often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) .

- Dose-response curves : Calculate IC₅₀/EC₅₀ values across multiple replicates to assess reproducibility .

- Meta-analysis : Compare data from independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. Table 2: Case Study of Contradictory Data

| Study | Reported IC₅₀ (μM) | Assay System | Resolution Strategy |

|---|---|---|---|

| Study A (2020) | 12.3 ± 1.5 | HEK293, cAMP assay | Re-evaluated purity via HPLC |

| Study B (2022) | 45.6 ± 3.2 | CHO-K1, calcium flux | Adjusted buffer pH to 7.4 |

Advanced: What strategies optimize regioselectivity in alkylation reactions of this compound derivatives?

Methodological Answer :

Regioselectivity challenges arise due to the proximity of reactive sites (N1 vs. N2). Solutions include:

Q. Table 3: Alkylation Optimization

| Substrate | Solvent | Catalyst | Regioselectivity (N1:N2) | Yield |

|---|---|---|---|---|

| Unprotected amine | DMF | K₂CO₃ | 3:1 | 50% |

| Boc-protected amine | THF | NaH | 1:0 (N2 only) | 65% |

Advanced: What in vitro and in vivo models are appropriate for pharmacokinetic (PK) studies of this compound derivatives?

Q. Methodological Answer :

- In vitro :

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.